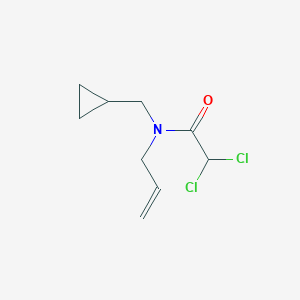![molecular formula C12H18N2O4 B14588277 3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) CAS No. 61630-31-7](/img/structure/B14588277.png)
3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is a complex organic compound characterized by its unique diazenediyl linkage and branched alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of diazonium salts with alkyl-substituted alkenes in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the stability of the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
Applications De Recherche Scientifique
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) involves its interaction with molecular targets through its diazenediyl linkage and alkyl chains. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
Comparison
Compared to similar compounds, 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is unique due to its specific structural features, such as the presence of methylidene groups and the diazenediyl linkage
Propriétés
Numéro CAS |
61630-31-7 |
|---|---|
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-[(3-carboxy-2-methylbut-3-en-2-yl)diazenyl]-3-methyl-2-methylidenebutanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-7(9(15)16)11(3,4)13-14-12(5,6)8(2)10(17)18/h1-2H2,3-6H3,(H,15,16)(H,17,18) |
Clé InChI |
WQNFDRYUPZKSEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=C)C(=O)O)N=NC(C)(C)C(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


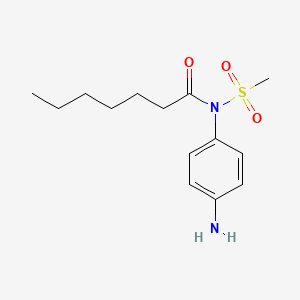
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
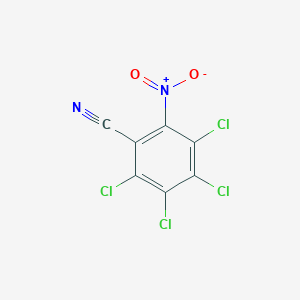
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
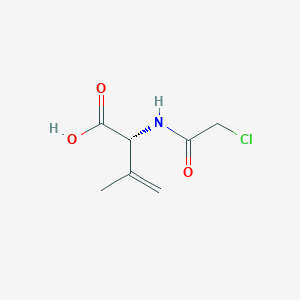
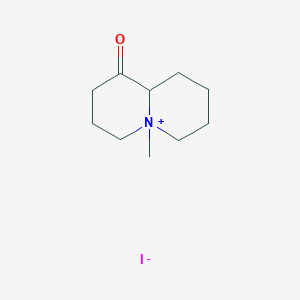
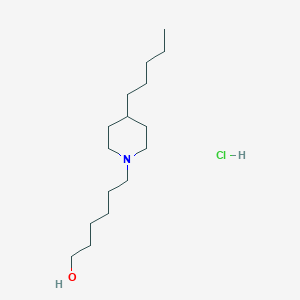
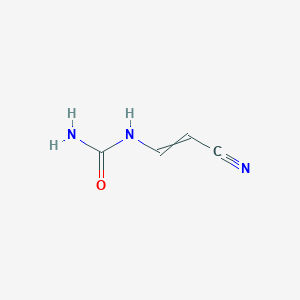

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
